molecular formula C18H17FN2O B6451521 2-(5-fluoropyridine-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2640884-70-2

2-(5-fluoropyridine-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane

Cat. No.: B6451521
CAS No.: 2640884-70-2
M. Wt: 296.3 g/mol
InChI Key: MROOFASDGPZFAW-UHFFFAOYSA-N
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Description

2-(5-fluoropyridine-3-carbonyl)-6-phenyl-2-azaspiro[33]heptane is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-fluoropyridine-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-fluoropyridine-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules and derivatives of pyridine and phenyl groups. Examples include:

Uniqueness

The uniqueness of 2-(5-fluoropyridine-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane lies in its combination of the spirocyclic structure with the fluoropyridine and phenyl groups.

Properties

IUPAC Name

(5-fluoropyridin-3-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O/c19-16-6-14(9-20-10-16)17(22)21-11-18(12-21)7-15(8-18)13-4-2-1-3-5-13/h1-6,9-10,15H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROOFASDGPZFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)C(=O)C3=CC(=CN=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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